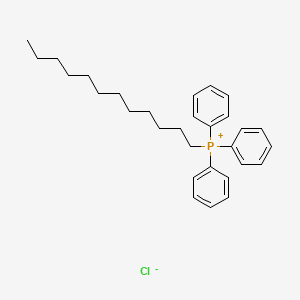

Dodecyl(triphenyl)phosphanium;chloride

Description

Significance and Research Trajectories of Quaternary Phosphonium (B103445) Salts

Quaternary phosphonium salts (QPSs) are a class of organic compounds characterized by a central phosphorus atom bonded to four organic substituents, resulting in a tetravalent, positively charged cation. nih.gov This structure is analogous to quaternary ammonium (B1175870) salts, but the larger atomic radius and lower electronegativity of phosphorus compared to nitrogen often lead to enhanced properties. rsc.org The research trajectories of QPSs have been diverse and impactful across multiple domains of chemistry.

Initially recognized for their role in the Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds, the applications of QPSs have expanded significantly. researchgate.net They are now extensively investigated and utilized as:

Phase-Transfer Catalysts (PTCs): QPSs are highly effective in phase-transfer catalysis, a technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). alfachemic.comchemicalbull.comresearchgate.net The lipophilic organic groups allow the phosphonium cation to be soluble in the organic phase, while its positive charge enables it to pair with and transport an anionic reactant from the aqueous phase into the organic phase, thereby accelerating the reaction rate. chemicalbull.comfluorochem.co.uk Their excellent thermal and chemical stability often makes them superior to their ammonium counterparts in this role. researchgate.netfluorochem.co.uk

Antimicrobial Agents: A significant area of research focuses on the biological activity of QPSs. researchgate.netnih.gov Compounds with long alkyl chains, typically between 8 and 18 carbons, have demonstrated potent antimicrobial capabilities against a broad spectrum of bacteria, fungi, and viruses. rsc.orgresearchgate.netnih.gov The positively charged phosphorus center is drawn to the negatively charged bacterial cell wall, while the lipophilic chains disrupt the cell membrane, leading to cell death. rsc.orgnih.gov This mechanism has made them promising candidates for developing new disinfectants and antimicrobial materials, particularly in the face of growing resistance to traditional quaternary ammonium compounds. nih.govresearchgate.net

Ionic Liquids (ILs): Many phosphonium salts exist as liquids at or near room temperature, classifying them as ionic liquids. These phosphonium-based ILs are noted for their high thermal and chemical stability, low vapor pressure, and unique solvating properties. researchgate.netresearchgate.net These characteristics make them attractive as "green" solvents and catalysts for a variety of chemical processes, including organic synthesis and extractive desulfurization of fuels. researchgate.netresearchgate.net

Catalysts and Reagents in Organic Synthesis: Beyond phase-transfer catalysis, QPSs serve as versatile organocatalysts and reagents in numerous chemical transformations. researchgate.net They have been employed in CO2 valorization, such as the synthesis of cyclic carbonates from epoxides, and in halogen-exchange reactions. nih.gov

Current research continues to explore the synthesis of novel QPSs with tailored properties for specific applications, including the development of polymeric phosphonium salts for recyclable catalysts and advanced materials. researchgate.netnih.govresearchgate.net

Evolution of Dodecyl(triphenyl)phosphanium Chloride in Contemporary Chemical Science

Dodecyl(triphenyl)phosphanium chloride, a representative member of the QPS family, combines the steric bulk and electronic properties of three phenyl rings with the surface-active nature of a C12 alkyl chain. Its evolution in chemical science is closely tied to the advancements in the applications of QPSs.

The synthesis of dodecyl(triphenyl)phosphanium salts typically involves the quaternization of triphenylphosphine (B44618) with a 12-carbon alkyl halide, such as 1-chlorododecane (B51209) or 1-bromododecane. researchgate.net This straightforward nucleophilic substitution reaction is a common method for preparing a wide variety of phosphonium salts. organic-chemistry.orgarkat-usa.org

Historically, its primary application has been as a phase-transfer catalyst. The presence of the three phenyl groups and the long dodecyl chain provides significant organophilicity, making it highly effective at transferring anions from an aqueous phase to an organic medium for reactions such as nucleophilic substitutions, alkylations, and oxidations. chemicalbull.comcore.ac.uk

More recently, research has highlighted its potential in material science and biological applications. The structural features of dodecyl(triphenyl)phosphanium chloride—a cationic head and a long hydrophobic tail—make it an effective surfactant. This property is being explored in the formulation of novel materials. For instance, polymeric systems incorporating triphenylphosphonium moieties have been shown to exhibit thermoresponsive behavior in the presence of salts, which is crucial for creating "smart" materials that respond to environmental stimuli. researchgate.net

Furthermore, drawing on the established antimicrobial properties of long-chain QPSs, dodecyl(triphenyl)phosphanium chloride and its derivatives are subjects of investigation as biocides. nih.govresearchgate.net The C12 alkyl chain is considered optimal for high antibacterial efficacy with potentially lower toxicity compared to other chain lengths, making it a molecule of interest for developing new antimicrobial agents that may circumvent existing resistance mechanisms. researchgate.net

Scope and Academic Focus of the Research Review

This review focuses on the chemical compound Dodecyl(triphenyl)phosphanium chloride within the context of advanced chemical research. It begins by establishing the broader significance of quaternary phosphonium salts, detailing their established roles as phase-transfer catalysts, antimicrobial agents, and ionic liquids, which form the foundation for understanding the specific utility of the title compound.

The core of the review is dedicated to Dodecyl(triphenyl)phosphanium chloride itself. It examines the evolution of its applications from a conventional phase-transfer catalyst to a molecule of interest in contemporary materials science and antimicrobial research. The academic focus is maintained strictly on its chemical properties, synthesis, and applications in these fields, presenting detailed research findings and relevant data.

Chemical and Physical Properties of Dodecyl(triphenyl)phosphanium Chloride

| Property | Value |

| IUPAC Name | Dodecyl(triphenyl)phosphanium chloride |

| Molecular Formula | C30H40ClP |

| Molecular Weight | 467.07 g/mol |

| CAS Number | 17857-14-6 |

| Appearance | White to yellow powder |

| Melting Point | 85-88°C (for the bromide analogue) |

| Solubility | Soluble in DMSO and ethanol (B145695) |

Note: Data for the chloride salt is limited in some public sources; where necessary, data for the closely related bromide salt is provided as a reference.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

84902-22-7 |

|---|---|

Molecular Formula |

C30H40ClP |

Molecular Weight |

467.1 g/mol |

IUPAC Name |

dodecyl(triphenyl)phosphanium;chloride |

InChI |

InChI=1S/C30H40P.ClH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1 |

InChI Key |

ZOKWYSXFTXBLSG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Approaches and Novel Derivatives

Building upon traditional methods, researchers have developed advanced synthetic strategies to create novel molecular architectures incorporating the dodecyl(triphenyl)phosphanium moiety for specialized applications.

Bola-amphiphiles are a class of molecules that possess two hydrophilic head groups connected by a single hydrophobic chain. A dodecyl-linked bis(triphenylphosphonium) salt is a representative example of this structure. nih.gov The synthesis of such compounds involves reacting a long-chain dihalide, in this case, a 1,12-dihalo-dodecane, with two equivalents of triphenylphosphine (B44618). nih.gov

The reaction creates a molecule with a triphenylphosphonium cation at each end of the C12 alkyl chain. nih.gov These bola-amphiphilic structures have been shown to self-assemble into vesicles in aqueous solutions when their concentration exceeds a critical aggregation concentration. nih.gov The C12 alkyl chain, in particular, has been selected in some studies due to the resulting compound's combination of high antibacterial activity and low cytotoxicity. nih.gov

To facilitate catalyst recovery and simplify product purification, triphenylphosphine can be immobilized on a polymer support, such as polystyrene (PS-TPP). nih.gov These polymer-supported reagents can then be used to synthesize polymer-bound dodecyl(triphenyl)phosphanium chloride. The synthesis involves the reaction of the polymer-supported triphenylphosphine with a dodecyl halide. nih.gov

This approach retains the phosphonium (B103445) salt on the solid support, which can be easily removed from the reaction mixture by filtration. This technique has been widely explored for applications in various organic transformations, including the Wittig reaction, where the polymer-supported phosphine (B1218219) oxide byproduct can also be easily separated. nih.gov The use of polymer supports offers advantages in process simplification and potential for recycling the reagent. researchgate.net

The synthesis of alkylene triphenyl double quaternary phosphonium salts, such as 1,12-dodecylidene triphenyl double phosphonium bromide, follows a methodology similar to that for bola-amphiphiles. scirp.orgsemanticscholar.org These compounds are prepared via a bimolecular nucleophilic substitution reaction between a long-chain α,ω-dihaloalkane (e.g., 1,12-dibromododecane) and triphenylphosphine. scirp.orgsemanticscholar.org

In a typical procedure, 1,12-dibromododecane (B1294643) is reacted with a slight excess of triphenylphosphine in a solvent like DMAC under an inert atmosphere at elevated temperatures (e.g., 150°C) for an extended period (e.g., 20 hours). semanticscholar.org This process yields the double quaternary salt where a phosphonium group is attached to each end of the dodecyl chain. semanticscholar.org Such syntheses have reported productivity in the range of 58% to 83%. scirp.orgsemanticscholar.org

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Productivity |

|---|---|---|---|---|---|

| 1,12-dibromododecane | Triphenylphosphine | DMAC | 150°C | 20 h | 58% - 83% |

Catalytic Applications in Organic Synthesis

Dodecyl(triphenyl)phosphanium Chloride as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. researchgate.netscienceinfo.com Dodecyl(triphenyl)phosphanium chloride, like other quaternary phosphonium (B103445) salts, excels as a phase transfer catalyst due to its amphiphilic nature. wikipedia.orgresearchgate.net The positively charged phosphonium head is hydrophilic, while the long dodecyl tail and phenyl groups are lipophilic, allowing it to transport anionic reactants from the aqueous phase into the organic phase where the reaction occurs. chemicalbull.com This process circumvents the insolubility of reactants in different phases, often leading to faster reaction rates, milder conditions, and higher yields. scienceinfo.comchemicalbull.com

The efficacy of Dodecyl(triphenyl)phosphanium chloride in biphasic systems is well-established in a variety of nucleophilic substitution and condensation reactions. In such systems, an inorganic nucleophile (e.g., cyanide, hydroxide (B78521), halide) is dissolved in the aqueous phase, while the organic substrate is in an immiscible organic solvent. The phosphonium catalyst facilitates the transfer of the nucleophilic anion into the organic phase.

The general mechanism involves the phosphonium cation (Q⁺), Dodecyl(triphenyl)phosphanium, exchanging its accompanying chloride anion for the reactant anion (Y⁻) from the aqueous phase at the liquid-liquid interface. The resulting ion pair, [Q⁺Y⁻], is sufficiently soluble in the organic phase due to its lipophilic exterior. Once in the organic phase, the "naked" anion is highly reactive and readily reacts with the organic substrate (RX) to form the product (RY) and regenerate the catalyst's original anionic form [QX]. The catalyst then returns to the interface to repeat the cycle. jetir.orgoperachem.com Phosphonium salts are known to tolerate higher temperatures compared to their ammonium (B1175870) counterparts, expanding their utility. wikipedia.org

Table 1: Examples of Biphasic Reactions Catalyzed by Phosphonium Salts

| Reaction Type | Aqueous Phase Reactant | Organic Substrate | Typical Product | Catalyst Role |

|---|---|---|---|---|

| Nucleophilic Substitution | Sodium Cyanide (NaCN) | 1-Bromooctane | 1-Cyanooctane | Transports CN⁻ into the organic phase |

| Williamson Ether Synthesis | Sodium Hydroxide (NaOH) / Phenol | Benzyl Chloride | Benzyl Phenyl Ether | Transports phenoxide ion into the organic phase |

This table represents generalized reactions where phosphonium salts like Dodecyl(triphenyl)phosphanium chloride are effective.

The kinetics of phase transfer catalyzed reactions are complex, involving both mass transfer between phases and the intrinsic reaction rate in the organic phase. researchgate.net The reaction primarily occurs in the bulk organic phase or at the interface. For catalysts like Dodecyl(triphenyl)phosphanium chloride, the process begins at the liquid-liquid interface where anion exchange occurs. mdpi.com

Stirring Speed: Adequate stirring is crucial to maximize the interfacial surface area between the two phases, which directly enhances the rate of anion exchange and transfer. mdpi.com

Catalyst Structure: The lipophilicity of the catalyst is a key determinant of its efficiency. The long dodecyl chain in Dodecyl(triphenyl)phosphanium chloride ensures strong partitioning into the organic phase, making it an effective carrier.

Solvent Choice: The organic solvent affects the solubility of the catalyst-anion ion pair and the intrinsic reaction rate. Solvents like dichloromethane (B109758) and toluene (B28343) are commonly used. operachem.com

Presence of Water: In some solid-liquid PTC systems, the addition of a small amount of water can significantly accelerate the reaction rate by facilitating the dissolution of the solid reactant. researchgate.net

Applications in Wittig Olefination Reactions

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones). wikipedia.orglibretexts.org The key reagent in this transformation is a phosphorus ylide, which is typically prepared from a phosphonium salt. masterorganicchemistry.com Dodecyl(triphenyl)phosphanium chloride serves as a precursor to a Wittig reagent. lumenlearning.com

The synthesis of the Wittig reagent begins with the deprotonation of the Dodecyl(triphenyl)phosphanium salt using a strong base, such as n-butyllithium or sodium hydride. libretexts.orglumenlearning.com The base removes a proton from the carbon atom adjacent to the phosphorus atom, yielding a phosphonium ylide, a species with adjacent positive and negative charges.

This ylide is a powerful nucleophile. The reaction with an aldehyde or ketone proceeds via a nucleophilic attack of the ylide's carbanion on the carbonyl carbon. This step is believed to form a four-membered ring intermediate called an oxaphosphetane through a [2+2] cycloaddition. wikipedia.orgorganic-chemistry.org This intermediate is unstable and rapidly decomposes to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence. lumenlearning.com This process is a highly reliable method for C-C bond formation, allowing for the extension of carbon chains. masterorganicchemistry.com

A significant aspect of the Wittig reaction is its stereoselectivity—the preferential formation of one stereoisomer of the alkene (Z or E). The stereochemical outcome is largely dependent on the nature of the substituents attached to the ylide.

Non-stabilized Ylides: Ylides derived from simple alkylphosphonium salts, such as Dodecyl(triphenyl)phosphanium chloride, are considered "non-stabilized." These ylides react rapidly and typically yield the (Z)-alkene (cis) as the major product with high selectivity, especially with aliphatic aldehydes under lithium-salt-free conditions. wikipedia.orgorganic-chemistry.org

Stabilized Ylides: In contrast, ylides bearing electron-withdrawing groups (e.g., esters, ketones) are "stabilized." They are less reactive and generally lead to the formation of the (E)-alkene (trans) as the predominant product. lumenlearning.comorganic-chemistry.org

The scope of the Wittig reaction is broad; it is compatible with a wide range of functional groups on both the ylide and the carbonyl compound. libretexts.org However, the reaction of non-stabilized ylides with sterically hindered ketones can be slow or inefficient. The stereoselectivity can also be influenced by reaction conditions, such as the solvent and the presence of metal salts. wikipedia.orgelsevierpure.com For instance, the presence of lithium salts can decrease the (Z)-selectivity by affecting the equilibration of intermediates. researchgate.net

Table 2: Stereoselectivity in the Wittig Reaction

| Ylide Type | R Group on Ylide | Reactivity | Major Alkene Isomer |

|---|---|---|---|

| Non-stabilized | Alkyl (e.g., Dodecyl) | High | (Z)-alkene |

| Stabilized | Ester, Ketone, Cyanide | Low | (E)-alkene |

Dodecyl(triphenyl)phosphanium Chloride in Advanced Organic Transformations

Beyond its fundamental roles, Dodecyl(triphenyl)phosphanium chloride and similar phosphonium salts are employed in more advanced and specialized organic transformations. Their stability and catalytic activity make them suitable for industrial applications in the synthesis of fine chemicals, pharmaceuticals, and agricultural products. researchgate.netresearchgate.net

Phosphonium salt catalysts have been utilized in various C-C and C-N bond-forming reactions beyond the standard Wittig reaction. nih.gov For example, in palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are critical, and phosphonium salts can sometimes serve as precursors to these ligands or influence the catalytic cycle. Similarly, nickel-catalyzed reactions for C-P bond formation can utilize phosphonium salts. mdpi.com

In the realm of "green chemistry," the use of phosphonium salts as phase transfer catalysts is highly advantageous as it often allows for the use of water as a solvent, reducing the need for volatile and hazardous organic solvents. scienceinfo.comwikipedia.org The development of asymmetric phase transfer catalysis, using chiral phosphonium salts, allows for the enantioselective synthesis of complex molecules, which is of particular importance in the pharmaceutical industry. scienceinfo.com

Cycloaddition Reactions and Selective Iodination

Quaternary phosphonium salts like dodecyl(triphenyl)phosphanium chloride are well-established as phase-transfer catalysts (PTCs). vestachem.comnih.gov This mode of catalysis is crucial for reactions involving reactants that are soluble in separate, immiscible phases, such as an aqueous phase and an organic phase. nih.govoperachem.com The phosphonium salt, with its lipophilic alkyl and aryl groups and its ionic head, can transport an anionic reactant from the aqueous phase into the organic phase where the reaction with an organic substrate occurs. operachem.com

While specific documented instances of dodecyl(triphenyl)phosphanium chloride in cycloaddition or selective iodination are not prevalent, its function can be understood through the principles of phase-transfer catalysis, a technique widely applied to these reaction types.

Mechanism in Heterogeneous Reactions: In a typical PTC system, the dodecyl(triphenyl)phosphanium cation pairs with an anion (e.g., iodide, I⁻) in the aqueous phase. The lipophilic nature of the cation, conferred by the phenyl and dodecyl groups, allows this ion pair to dissolve in the organic phase. Here, the "naked" anion is poorly solvated and thus highly reactive, enabling it to participate in reactions such as nucleophilic substitution for iodination or in base-mediated cycloadditions. pg.edu.plprinceton.edu

Application in Iodination: The nucleophilic substitution of chlorine or other leaving groups on organic substrates by iodide is a classic application of PTC. researchgate.net For instance, the iodination of plasticized poly(vinyl chloride) has been successfully carried out using potassium iodide in an aqueous medium with tetrabutylammonium (B224687) bromide and tetrabutylammonium hydrogen sulfate (B86663) as phase-transfer catalysts. researchgate.net Dodecyl(triphenyl)phosphanium chloride is expected to perform a similar function, facilitating the transfer of iodide ions to achieve iodination under heterogeneous conditions.

Role in Cycloaddition: Many cycloaddition reactions are performed under basic conditions where a PTC can be used to transfer a hydroxide or other basic anion into the organic phase to generate the reactive species in situ. This avoids the need for expensive, anhydrous, or hazardous bases and solvents. nih.gov

Table 1: General Applications of Phosphonium Salts as Phase-Transfer Catalysts

| Reaction Type | Role of Phosphonium Salt (PTC) | Example of Analogous Catalyst |

| Nucleophilic Substitution (e.g., Iodination) | Transports nucleophilic anion (e.g., I⁻) from aqueous to organic phase. | Tetrabutylammonium bromide researchgate.net |

| Alkylation | Transfers anionic nucleophiles for C, O, S, and N-alkylation. | Tetrabutylphosphonium bromide pg.edu.pl |

| Elimination Reactions | Facilitates dehydrohalogenation by transferring base into the organic phase. | (C₈H₁₇)₄NBr alfachemic.com |

| Cyclopropanation | Effective in carbene-based reactions under PTC conditions. | Cyclopropenium salts nih.gov |

Cross-Coupling Reactions Facilitated by Phosphonium Catalysts

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for forming carbon-carbon bonds. researchgate.netnih.gov While the primary catalyst is a palladium complex, the efficiency and scope of these reactions are heavily dependent on the ligands attached to the palladium center and the reaction conditions. nih.gov Phosphonium salts, though not the primary catalysts themselves, can play a crucial facilitating role.

Ionic Liquid Media: Phosphonium salts, particularly those with tailored alkyl chains, are used as ionic liquids. When used as solvents, they can stabilize the palladium catalyst, prevent its decomposition (e.g., formation of palladium black), and allow for easier catalyst recycling. cdnsciencepub.comnrcresearchpress.com Phosphonium-based ionic liquids are often more stable under the basic conditions required for many cross-coupling reactions compared to other types, such as imidazolium (B1220033) salts. cdnsciencepub.com

Phase-Transfer Catalysis in Cross-Coupling: In cross-coupling reactions that involve inorganic bases (e.g., K₂CO₃, K₃PO₄) which are often insoluble in organic reaction solvents, a phosphonium salt can act as a phase-transfer catalyst. It facilitates the transfer of the anionic base into the organic phase, thereby promoting the transmetalation step of the catalytic cycle.

Catalyst Systems: Research has shown that tethering a phosphonium salt to a carbopalladacycle catalyst creates an "ionophilic" catalyst. cdnsciencepub.comnrcresearchpress.com This tagged catalyst selectively partitions into an ionic liquid reaction phase, which simplifies product isolation (e.g., via sublimation) and enhances catalyst recyclability. cdnsciencepub.com

Table 2: Roles of Phosphonium Compounds in Cross-Coupling Reactions

| Role | Description | Example Compound/System |

| Ionic Liquid Medium | Serves as a stable, non-volatile solvent that can stabilize the Pd catalyst. | Phosphonium-based ionic liquids cdnsciencepub.com |

| Phase-Transfer Catalyst | Transports inorganic bases (e.g., CO₃²⁻, PO₄³⁻) into the organic reaction phase. | General quaternary phosphonium salts |

| Ionophilic Tag | Covalently attached to a Pd catalyst to improve recyclability and ease product isolation. | Phosphonium-tagged oxime carbopalladacycle cdnsciencepub.comnrcresearchpress.com |

Role as an Accelerator in Polymer Curing Systems

One of the most well-documented industrial applications for quaternary phosphonium salts is as accelerators in the curing of thermosetting polymers, particularly epoxy resins. researchgate.netgoogle.comiaea.orggoogle.com Dodecyl(triphenyl)phosphanium chloride and its analogues are highly effective in speeding up the cross-linking reaction between epoxy resins and hardeners like acid anhydrides or phenols. researchgate.netresearchgate.net

Mechanism of Acceleration: In epoxy-anhydride systems, the phosphonium salt is believed to activate the anhydride (B1165640) through an electrophilic attack, making it more susceptible to reaction with the epoxy group or a hydroxyl group. researchgate.net The reaction mechanism can proceed through the formation of a phosphonium salt-anhydride adduct, which then initiates the polymerization cascade. google.com This leads to a significant reduction in the curing temperature and time required to achieve a fully cross-linked network. san-apro.co.jpresearchgate.net

Influence on Properties: The use of phosphonium salt accelerators can lead to cured epoxy polymers with higher crosslink density compared to other accelerators. researchgate.netiaea.org This, in turn, can improve the thermal and mechanical properties of the final material. iaea.org The choice and concentration of the phosphonium salt are critical; optimal amounts lead to a good balance of cure time, storage life (pot life), and desired physical properties. google.com Analogues such as benzyltriphenylphosphonium (B107652) chloride are used as accelerators for the curing of fluoroelastomers. kaysonchemical.com

Table 3: Comparison of Phosphonium Salt Accelerators in Epoxy Curing

| Accelerator | System | Effect |

| Butyltriphenylphosphonium bromide | Epoxy-anhydride | Lowers activation energy for curing researchgate.net |

| Benzyltriphenylphosphonium bromide | Epoxy-anhydride | Allows for fabrication of polymers with higher crosslink density researchgate.net |

| Triphenylphosphine-1,4-benzoquinone (TPP-BQ) | Biphenyl type EMCs | Exhibits high thermal latency, inert at low temperatures but active at curing temperatures researchgate.net |

| General Quaternary Phosphonium Salts | Glycidyl ether epoxy resins | Act as effective latent catalysts, enabling rapid gel times at 130-170°C google.com |

Catalysis in Organotin Compound Synthesis

The synthesis of organotin compounds is a mature field in organometallic chemistry, with several established industrial methods. rjpbcs.comnih.gov These compounds have found wide application as PVC stabilizers, biocides, and catalysts for other reactions. nih.gov

A review of the primary synthetic routes for organotin compounds indicates that phosphonium salts like dodecyl(triphenyl)phosphanium chloride are not typically employed as catalysts. The main methods include:

Grignard Reactions: The reaction of a tin tetrahalide (e.g., SnCl₄) with a Grignard reagent (R-MgX).

Wurtz-type Reactions: The reaction of an alkyl halide with a sodium-tin alloy.

Alkylation with Organoaluminum Compounds: A common industrial route involving the alkylation of tin tetrachloride.

Direct Synthesis: The reaction of metallic tin directly with an alkyl halide, which is commercially successful for producing compounds like dimethyltin (B1205294) dichloride, sometimes in the presence of a catalyst, though phosphonium salts are not specified. rjpbcs.com

While organotin compounds themselves are used as catalysts for esterification and polyurethane formation, the literature does not prominently feature phosphonium salts as catalysts for the synthesis of organotin compounds. rjpbcs.comuobabylon.edu.iq

Advanced Materials Science and Engineering

Dodecyl(triphenyl)phosphanium Chloride in Polymeric Systems

The integration of dodecyl(triphenyl)phosphanium chloride into polymeric systems has led to notable advancements in the properties and functionalities of various materials. Its role extends from a modifying agent for fillers to a core component in the synthesis of functional polymers.

Integration into Polymer Matrices for Enhanced Properties

Dodecyl(triphenyl)phosphanium chloride is utilized to modify inorganic fillers, which are then integrated into polymer matrices to create nanocomposites with enhanced characteristics. The primary function of the phosphonium (B103445) salt is to transform the surface of hydrophilic fillers, such as nanosilica or clays (B1170129), into a hydrophobic and organophilic state. This surface modification improves the compatibility and interfacial adhesion between the inorganic filler and the typically nonpolar polymer matrix.

The incorporation of fillers modified with alkylphosphonium salts into polymers like poly(methyl methacrylate) (PMMA) and poly(vinyl chloride) (PVC) has been shown to improve the thermal stability of the resulting nanocomposites. nih.govresearchgate.net The organic chains of the phosphonium salt entangle with the polymer chains, leading to better dispersion of the filler and a more uniform material. This improved dispersion helps to restrict the thermal motion of polymer chains, thereby increasing the degradation temperature. researchgate.net For instance, the thermal stability of PVC composites can be enhanced by the addition of organophilically treated kaolinite, which shows improved interaction with the polymer matrix. nih.gov

The general mechanism for property enhancement involves the phosphonium compound acting as a compatibilizer, enabling a stress transfer from the polymer matrix to the reinforcing filler, which can also lead to improved mechanical properties. The specific enhancements are dependent on the polymer, the filler, and the concentration of the phosphonium salt used.

Development of Phosphonium-Functionalized Polymeric Materials and Polyelectrolytes

Phosphonium-functionalized polymers and polyelectrolytes represent a class of materials where the phosphonium cation is covalently bonded to the polymer backbone, often as a pendant group. These materials are synthesized through the polymerization of phosphonium-containing monomers or by the post-polymerization modification of existing polymers.

These materials are noted for their distinct properties, particularly their enhanced thermal stability when compared to their more common quaternary ammonium-based counterparts. The phosphorus-carbon bond is generally more stable than the nitrogen-carbon bond under thermal stress, which makes phosphonium-based polyelectrolytes suitable for applications requiring high-temperature resistance. qub.ac.uk

The synthesis of these materials allows for the tuning of their properties by altering the structure of the phosphonium group (e.g., the length of the alkyl chains or the nature of the aryl groups) and the polymer backbone. This versatility makes them candidates for various applications, including as phase-transfer catalysts, biocides, and components in ion-exchange membranes.

Composite Materials and Nanostructure Fabrication

Dodecyl(triphenyl)phosphanium chloride plays a crucial role in the fabrication of advanced composite materials and nanostructures, primarily through its function as a surface modifier and a stabilizing agent.

Intercalation in Layered Silicates and Clay Modification Technologies

Layered silicates, such as montmorillonite (B579905) and bentonite (B74815), are naturally hydrophilic due to the presence of hydrated inorganic cations (e.g., Na+, Ca2+) in their interlayer spaces. appliedmineralogy.com To make them compatible with organic polymers for the fabrication of polymer-clay nanocomposites, their surface must be rendered hydrophobic. This is achieved through an ion-exchange process where the inorganic cations are replaced by organic cations, such as dodecyl(triphenyl)phosphanium. neuroquantology.com

This process, known as intercalation, results in the formation of an "organoclay." wikipedia.org The bulky organic cations force the silicate (B1173343) layers apart, increasing the interlayer distance, or d-spacing. scienceopen.com The long dodecyl chain and the phenyl groups of the phosphonium cation create an organophilic environment within the clay galleries, facilitating the penetration of polymer chains. Depending on the degree of layer separation, the resulting nanocomposite can be classified as intercalated (where the polymer chains are inserted between ordered clay layers) or exfoliated (where the clay layers are completely delaminated and dispersed individually throughout the polymer matrix). wikipedia.org Studies have shown that modifying bentonite with long-chain alkyl organic cations increases rigidity and improves thermal stability in the resulting organoclays. scienceopen.com

Table 1: Effect of Organic Cation Modification on the Basal Spacing of Bentonite Clay This table is interactive. Click on the headers to sort the data.

| Modifying Cation | Initial Basal Spacing (nm) | Final Basal Spacing (nm) | Change in Spacing (nm) |

|---|---|---|---|

| Didodecyldimethylammonium | 1.52 | 2.10 | 0.58 |

| Cetyltrimethylammonium | 1.24 | 1.86 | 0.62 |

| Octadecylamine | 1.48 | 3.67 | 2.19 |

| Dodecyltrimethylammonium | 1.25 | 1.77 | 0.52 |

Data synthesized from scientific literature on clay modification. neuroquantology.comscienceopen.com

Role in Nanoparticle Synthesis and Stabilization

In the field of nanotechnology, dodecyl(triphenyl)phosphanium chloride can act as a stabilizing agent during the synthesis of nanoparticles. nih.gov Nanoparticles in a colloidal suspension have a high surface energy and tend to aggregate to minimize this energy. nih.gov Stabilizers are molecules that adsorb onto the surface of the nanoparticles, preventing aggregation through electrostatic repulsion, steric hindrance, or a combination of both.

As a cationic surfactant, dodecyl(triphenyl)phosphanium chloride can stabilize negatively charged nanoparticles, such as those made of gold or silver. The positively charged phosphonium head group adsorbs to the nanoparticle surface, while the hydrophobic dodecyl and triphenyl groups extend into the surrounding medium. This creates a protective layer that prevents the particles from coming into close contact and agglomerating. Research on silver nanoparticles has shown that phosphonium surfactants, including those with triphenyl-substituted headgroups, can effectively stabilize the nanodispersions, resulting in high positive zeta potential values which indicate good colloidal stability. mdpi.com The choice of stabilizer is crucial as it can influence the final size, shape, and surface properties of the nanoparticles. mdpi.com

Membrane Science and Separations

In membrane science, the chemical properties of dodecyl(triphenyl)phosphanium chloride make it a candidate for the development of specialized separation membranes. While specific applications of this exact compound are not widely documented, its properties align with the requirements for certain membrane types.

Quaternary phosphonium salts can be incorporated into polymer films to create ion-exchange membranes. Specifically, a membrane containing fixed phosphonium cations would function as an anion-exchange membrane, facilitating the transport of anions while rejecting cations. The positively charged phosphorus centers act as fixed charge sites, while mobile anions in the solution are transported across the membrane under a concentration gradient or an applied electrical potential.

Applications in Anion-Exchange Membranes

The development of high-performance anion-exchange membranes (AEMs) is a critical area of research for various electrochemical technologies, including fuel cells and water electrolyzers. The core of an AEM is a polymer backbone functionalized with cationic groups that facilitate the transport of anions, typically hydroxide (B78521) ions (OH⁻). The choice of the cationic head group is paramount as it dictates the membrane's ionic conductivity, chemical stability (especially in alkaline environments), and mechanical durability. cmu.edu

While quaternary ammonium (B1175870) cations have been widely used, research has increasingly focused on phosphonium-based cations, such as Dodecyl(triphenyl)phosphanium, as they are investigated for their potential to offer superior stability. researchgate.netbohrium.com The stability of the cation is crucial for the long-term performance of the electrochemical device. Tetraalkylphosphonium cations, for instance, have demonstrated notable stability under the highly basic conditions found in alkaline fuel cells. bohrium.com

The structure of the phosphonium cation, which combines bulky phenyl groups with a flexible alkyl chain like dodecyl, can influence the morphology of the AEM. This structure can promote effective phase separation within the membrane, creating well-defined hydrophilic and hydrophobic domains. This separation is essential for forming efficient ion-conducting channels, which in turn enhances the hydroxide ion conductivity while limiting excessive water uptake and swelling of the membrane. researchgate.netresearchgate.net An optimal balance between ion conductivity and dimensional stability is a key objective in AEM design. cmu.edu

Research into AEMs based on various polymer backbones, such as polysulfone and polynorbornene functionalized with different phosphonium groups, aims to optimize these properties. cmu.edunih.gov The data from these studies provides insight into the performance metrics that are critical for evaluating new materials in this field.

Table 1: Representative Performance Data for Phosphonium-Based Anion-Exchange Membranes (Note: The following data is from studies on related tetraarylphosphonium-based composite membranes and is presented for illustrative purposes.)

| Membrane Composition | Ion Exchange Capacity (IEC) (meq/g) | Ionic Conductivity (mS/cm) | Operating Temperature (°C) | Water Uptake (%) |

| Polysulfone / poly tetraarylphosphonium (60/40%) | Not Specified | 2.9 | 20 | Not Specified |

| Polysulfone / poly tetraarylphosphonium (40/60%) | Not Specified | 4.2 | 40 | Not Specified |

This table is interactive. Users can sort and filter the data. Source: Based on findings from studies on poly tetraarylphosphonium ionomers. nih.gov

The thermal stability of these composite membranes is also a key consideration. For example, poly tetraarylphosphonium/polysulfone composite membranes have shown good thermal stability with no significant weight loss observed up to 150-200°C, making them suitable for use in various electrochemical applications. nih.gov

Gas Separation and Crystal Growth Studies

Phosphonium salts, including ionic liquids derived from cations like Dodecyl(triphenyl)phosphanium, represent a class of materials with potential applications in gas separation and crystal growth, although specific research on this particular compound is not widely detailed.

In the field of gas separation, membranes are a key technology for processes such as carbon capture, hydrogen purification, and natural gas upgrading. The performance of a membrane is determined by its permeability to a specific gas and its selectivity for that gas over others. Research has explored the use of organic ionic plastic crystals (OIPCs) and other ionic materials in composite membranes for CO₂ separation. rsc.org The principle involves creating membranes where the ionic component facilitates the transport of a target gas (like CO₂) while restricting the passage of others (like N₂). The Dodecyl(triphenyl)phosphanium cation, combining ionic character with bulky organic groups, could theoretically be incorporated into polymer matrices to create membranes with tailored gas transport properties. However, detailed studies quantifying the gas separation performance of membranes containing this specific phosphonium salt are not extensively available.

In the context of crystal growth, phosphonium salts are known to function as phase-transfer catalysts and structure-directing agents. Their amphiphilic nature, arising from a charged head and a long organic tail, allows them to facilitate reactions between substances in different phases (e.g., solid-liquid or liquid-liquid). This property can be harnessed to control the size, shape, and morphology of crystals during their synthesis. For instance, tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) has been employed as both a reducing and stabilizing agent in the synthesis of ultra-small noble metal nanoparticles. This demonstrates the role of phosphonium salts in controlling nucleation and growth processes at the nanoscale. While it is plausible that Dodecyl(triphenyl)phosphanium chloride could serve a similar function as a templating or capping agent in the synthesis of various inorganic or organic crystalline materials, specific research findings detailing such applications are limited.

Aggregation Behavior of Dodecyl(triphenyl)phosphanium Salts in Solution

The self-assembly of Dodecyl(triphenyl)phosphanium chloride in aqueous solutions is a spontaneous process governed by the hydrophobic effect. The dodecyl chains seek to minimize their contact with water molecules, leading to the formation of organized aggregates where the hydrophobic tails are sequestered in the interior, and the hydrophilic phosphonium heads are exposed to the aqueous environment.

In dilute aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC), Dodecyl(triphenyl)phosphanium chloride monomers spontaneously assemble into micelles. These are typically spherical aggregates with the dodecyl chains forming a liquid-like hydrophobic core and the triphenylphosphonium headgroups creating a positively charged outer shell. This aggregation is a dynamic equilibrium, with monomers constantly exchanging with the micelles.

While spherical micelles are common, the shape and size of the aggregates can be influenced by factors such as concentration, temperature, and the presence of additives. In some systems, particularly in catanionic mixtures (mixtures of cationic and anionic surfactants), transitions from micelles to vesicles can be observed. Vesicles are larger, hollow structures composed of one or more lipid bilayers enclosing an aqueous core. Although spontaneous vesicle formation is more commonly studied in mixed surfactant systems, the fundamental principles of amphiphilic self-assembly suggest that under specific conditions, such as upon dilution of a concentrated micellar solution or with the introduction of certain additives, Dodecyl(triphenyl)phosphanium chloride could participate in the formation of vesicular structures. The transition from micelles to vesicles is often driven by changes in the molecular packing parameter, which relates the headgroup area, the volume, and the critical length of the hydrophobic tail.

The process of micellization is thermodynamically driven. The key thermodynamic parameters—Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization—provide insight into the forces governing self-assembly. For ionic surfactants, these parameters can be determined experimentally, often through techniques like conductometry and calorimetry.

The Gibbs free energy of micellization is typically negative, indicating a spontaneous process. This spontaneity is largely driven by a significant positive entropy change (TΔS°m > 0). The positive entropy does not arise from the ordering of the surfactant molecules into micelles, but rather from the release of structured water molecules that were organized around the hydrophobic dodecyl chains in the monomeric state. This is the hallmark of the hydrophobic effect.

Table 5.1: Conceptual Thermodynamic Parameters of Micellization

| Thermodynamic Parameter | Sign/Magnitude | Driving Force Contribution |

|---|---|---|

| ΔG°m | Negative | Indicates a spontaneous process. |

| ΔH°m | Small (can be +/-) | Enthalpic contribution is often minor compared to the entropic one. |

| ΔS°m | Positive and Large | The primary driving force, resulting from the hydrophobic effect and the release of ordered water molecules. |

This table represents the typical thermodynamic profile for the micellization of ionic surfactants driven by the hydrophobic effect.

Host-Guest Interactions and Complexation Studies

The positively charged triphenylphosphonium headgroup and the hydrophobic microenvironment of the micellar core allow Dodecyl(triphenyl)phosphanium chloride to engage in host-guest interactions with a variety of molecules and ions.

The cationic phosphonium headgroup can interact electrostatically with various anions. These interactions can influence the aggregation behavior of the surfactant. For instance, the presence of strongly binding counter-ions can lower the CMC and promote the growth of micelles. In supramolecular chemistry, this interaction can be harnessed to create complex assemblies. Anions can bind to the surface of the micelles, reducing the electrostatic repulsion between the headgroups and thereby altering the size, shape, and stability of the aggregates. In some cases, specific anions can induce the formation of ordered, zipper-like or capsular supramolecular structures through a combination of electrostatic interactions, hydrogen bonding, and other non-covalent forces.

When mixed with other surfactants, particularly anionic ones, Dodecyl(triphenyl)phosphanium chloride can form mixed micelles. These systems often exhibit synergistic behavior, where the properties of the mixture are more favorable than those of the individual components. For example, the CMC of a mixed system is often lower than that of either surfactant alone.

Interfacial Phenomena and Surface Chemistry

As a surfactant, Dodecyl(triphenyl)phosphanium chloride is surface-active, meaning it preferentially adsorbs at interfaces, such as the air-water or oil-water interface. This property is fundamental to applications like emulsification and dispersion.

At an interface, the amphiphilic molecules orient themselves with their hydrophobic dodecyl tails directed away from the aqueous phase (e.g., into the air or an oil phase) and their hydrophilic triphenylphosphonium headgroups remaining in the water. This adsorption lowers the surface tension of the water. As the concentration of the surfactant in the bulk solution increases, the interface becomes more crowded with surfactant molecules until it becomes saturated. This saturation point typically corresponds to the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules aggregate to form micelles in the bulk solution.

The effectiveness of a surfactant is often characterized by the surface tension at the CMC (γCMC) and the maximum surface excess concentration (Γmax), which is the maximum amount of surfactant adsorbed per unit area of the interface. From Γmax, the minimum area per molecule (Amin) at the interface can be calculated, providing insight into how tightly the surfactant molecules are packed. The bulky nature of the triphenylphosphonium headgroup would be expected to result in a larger Amin compared to surfactants with smaller headgroups, influencing its packing and interfacial properties.

Table 5.2: Key Compound Names

| Compound Name |

|---|

| Dodecyl(triphenyl)phosphanium;chloride |

Supramolecular Chemistry and Self Assembly Phenomena of Dodecyl Triphenyl Phosphanium;chloride

Supramolecular Chemistry and Self-Assembly Phenomena

The self-assembly of this compound in aqueous solutions is primarily driven by the hydrophobic effect. The dodecyl chains avoid contact with water by aggregating, while the charged triphenylphosphonium head groups remain exposed to the aqueous phase. This process leads to the formation of various supramolecular structures, such as micelles, which are critical to its function as a surfactant.

The adsorption of this compound at solid-liquid interfaces is a key aspect of its function in various applications, including mineral flotation and surface modification. The primary driving force for its adsorption onto negatively charged surfaces, such as silica (B1680970) or clays (B1170129), is the strong electrostatic attraction between the cationic phosphonium head group and the anionic sites on the solid surface.

The adsorption process can be described by a multi-stage model. At low concentrations, individual surfactant cations adsorb onto the surface, primarily through electrostatic interactions. As the concentration increases, the adsorbed cations may form hemimicelles, which are two-dimensional aggregates on the surface. At even higher concentrations, a complete monolayer may form, and subsequently, a bilayer, with the hydrophobic tails of the second layer interacting with the tails of the first layer.

The table below illustrates a typical adsorption isotherm for a cationic surfactant like this compound on a negatively charged solid surface, such as silica.

| Equilibrium Concentration (mol/L) | Adsorption Density (mol/g) | Adsorption Stage |

|---|---|---|

| 1 x 10-6 | 5 x 10-8 | Individual Ion Adsorption |

| 1 x 10-5 | 5 x 10-7 | Hemimicelle Formation |

| 1 x 10-4 | 2 x 10-6 | Monolayer Coverage |

| 1 x 10-3 | 2.5 x 10-6 | Bilayer Formation/Saturation |

Note: The data in this table is representative of the adsorption behavior of long-chain quaternary phosphonium salts on siliceous minerals and is intended for illustrative purposes.

In mineral flotation, this compound can act as a collector, a type of surfactant that selectively adsorbs onto the surface of specific mineral particles, rendering them hydrophobic. This increased hydrophobicity allows the mineral particles to attach to air bubbles and be carried to the surface of the flotation pulp, separating them from other minerals.

For instance, in the flotation of silica (quartz), which has a negatively charged surface in aqueous solutions at neutral to alkaline pH, the cationic this compound will readily adsorb. The adsorption of the surfactant, with its hydrophobic dodecyl tail oriented towards the aqueous phase, dramatically increases the hydrophobicity of the silica particles, facilitating their flotation.

The effectiveness of a flotation collector is often evaluated by measuring the recovery of the target mineral as a function of the collector concentration. The following table provides illustrative data on the flotation performance of a cationic surfactant like this compound for the flotation of quartz.

| Collector Concentration (mol/L) | Quartz Recovery (%) | Contact Angle (degrees) |

|---|---|---|

| 1 x 10-6 | 15 | 25 |

| 1 x 10-5 | 65 | 50 |

| 5 x 10-5 | 90 | 75 |

| 1 x 10-4 | 95 | 85 |

Note: This data is representative of the flotation performance of long-chain quaternary phosphonium salts as collectors for quartz and is for illustrative purposes.

The efficiency of this compound as a flotation collector is attributed to its strong adsorption at the solid-liquid interface, which is a direct consequence of its supramolecular properties. The self-assembly of the surfactant molecules on the mineral surface effectively modifies the surface properties, which is the fundamental principle of the froth flotation process. Studies on similar phosphonium-based surfactants have highlighted their potential as highly effective collectors, often outperforming traditional ammonium-based cationic surfactants due to the specific interactions of the phosphonium head group with the mineral surface.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Dodecyl(triphenyl)phosphanium Structures

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For the dodecyl(triphenyl)phosphanium cation, these computational methods elucidate its electronic landscape and dynamic behavior, which are fundamental to understanding its function in various chemical applications.

Quantum chemical calculations reveal a distinct charge distribution within the dodecyl(triphenyl)phosphanium cation. The central phosphorus atom carries a significant positive charge, a hallmark of its phosphonium (B103445) nature. This positive charge is delocalized to some extent over the adjacent phenyl rings and the dodecyl chain, influencing its interaction with other molecules and surfaces.

The electronic structure is characterized by the molecular orbitals, which are regions of space where electrons are likely to be found. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.

Table 1: Calculated Electronic Properties of Dodecyl(triphenyl)phosphanium Cation

| Property | Value |

| Charge on Phosphorus Atom | Partial Positive |

| HOMO Energy | Specific value depends on the level of theory and basis set used |

| LUMO Energy | Specific value depends on the level of theory and basis set used |

| HOMO-LUMO Gap | Specific value depends on the level of theory and basis set used |

Note: The specific values for HOMO, LUMO, and the HOMO-LUMO gap require detailed quantum chemical calculations using specific software and methodologies.

The dodecyl(triphenyl)phosphanium cation is a flexible molecule with multiple possible conformations due to the rotational freedom around the P-C and C-C single bonds. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape and dynamic behavior of such molecules over time. nsf.gov

At interfaces, such as between a liquid and a solid surface, the conformation of the dodecyl(triphenyl)phosphanium cation can change significantly. Simulations have shown that long alkyl chains of similar phosphonium cations tend to lie preferentially flat on surfaces. nsf.gov This orientation is driven by van der Waals interactions between the alkyl chain and the surface.

Table 2: Conformational Data from Molecular Dynamics Simulations

| Feature | Observation |

| Dodecyl Chain Conformation in Bulk | Can be extended or folded |

| Dodecyl Chain Orientation at Interfaces | Tends to lie flat on surfaces nsf.gov |

| Phenyl Group Orientation | Dynamic, with rotation around the P-C bond |

Prediction of Chemical Reactivity and Catalytic Pathways

Computational chemistry provides valuable tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For dodecyl(triphenyl)phosphanium chloride, these methods are instrumental in understanding its roles in phase transfer catalysis and the Wittig reaction.

Dodecyl(triphenyl)phosphanium chloride is a classic example of a phase transfer catalyst (PTC). In a two-phase system (e.g., aqueous and organic), the phosphonium cation facilitates the transfer of a reactant, typically an anion, from the aqueous phase to the organic phase where the reaction occurs.

Computational modeling can be used to investigate the key steps of the phase transfer catalytic cycle. This includes the extraction of the anion from the aqueous phase by the phosphonium cation, the nature of the ion pair in the organic phase, and the subsequent reaction of the anion with the organic substrate. These models can help in understanding the factors that control the efficiency of the catalyst, such as the lipophilicity of the cation and the strength of the ion pairing.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphonium ylide. wikipedia.orgmasterorganicchemistry.comlibretexts.org The ylide is typically generated by deprotonating a phosphonium salt, such as dodecyl(triphenyl)phosphanium chloride, with a strong base.

Theoretical studies have been crucial in elucidating the mechanism of the Wittig reaction, particularly the nature of the intermediates. researchgate.netresearchgate.net The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgresearchgate.net This intermediate then decomposes to give the alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org

Quantum chemical calculations can be used to determine the structures and energies of the reactants, transition states, and intermediates along the reaction pathway. researchgate.net These calculations can help to explain the stereoselectivity of the Wittig reaction, i.e., why certain isomers of the alkene product are formed preferentially. wikipedia.org For instance, the relative energies of the different possible oxaphosphetane intermediates can be calculated to predict the major alkene product. researchgate.net

Table 3: Key Intermediates in the Wittig Reaction

| Intermediate | Description |

| Phosphonium Ylide | Formed by deprotonation of the phosphonium salt. libretexts.org |

| Oxaphosphetane | A four-membered ring intermediate formed from the ylide and the carbonyl compound. wikipedia.orgresearchgate.net |

Simulations of Self-Assembly and Interfacial Adsorption

The amphiphilic nature of the dodecyl(triphenyl)phosphanium cation, with its charged, hydrophilic phosphonium head and long, hydrophobic dodecyl tail, drives its self-assembly in solution and its adsorption at interfaces. Molecular dynamics simulations are a key tool to study these phenomena at the molecular level. dur.ac.ukresearchgate.net

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these surfactant-like molecules can spontaneously self-assemble into aggregates such as micelles. rsc.org In these structures, the hydrophobic dodecyl tails are sequestered in the core of the aggregate, away from the water, while the charged phosphonium headgroups are exposed to the aqueous environment.

Simulations can provide detailed information about the size, shape, and structure of these self-assembled aggregates. researchgate.net They can also be used to study the dynamics of micelle formation and the exchange of individual molecules between the micelles and the bulk solution.

At interfaces, such as the air-water or oil-water interface, dodecyl(triphenyl)phosphanium cations will adsorb to reduce the interfacial tension. researchgate.net The hydrophobic dodecyl tails will orient away from the aqueous phase, while the hydrophilic phosphonium headgroups will remain in contact with the water. Simulations can model this adsorption process and predict the structure and packing of the molecules at the interface. dur.ac.uk

Table 4: Simulated Self-Assembly and Interfacial Behavior

| Phenomenon | Description |

| Micelle Formation | Spontaneous aggregation in aqueous solution above the CMC. rsc.org |

| Interfacial Adsorption | Accumulation at interfaces to reduce interfacial tension. researchgate.net |

| Molecular Orientation at Interface | Hydrophobic tails orient away from the aqueous phase. |

Molecular Dynamics of Micelle and Vesicle Formation

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of surfactants, MD simulations can model the spontaneous self-assembly of individual surfactant molecules (monomers) into larger aggregates like micelles and vesicles in a solvent. This process is driven by the amphiphilic nature of the surfactant, which possesses a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail.

System Setup: A number of dodecyl(triphenyl)phosphanium cations and chloride anions are randomly distributed in a simulation box filled with water molecules.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied to all atoms. This governs the interactions between atoms, including bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.

Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are updated in small time steps by integrating Newton's equations of motion.

Analysis: The trajectory of the simulation is analyzed to observe the aggregation process and to calculate various structural and thermodynamic properties of the resulting micelles or vesicles.

Key parameters that can be extracted from such simulations are summarized in the table below.

| Property | Description | Significance |

| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles spontaneously form. | A fundamental property indicating the onset of self-assembly. |

| Aggregation Number (Nagg) | The average number of surfactant molecules in a single micelle. | Determines the size and morphology of the micelle. |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the micelle. | Provides insight into the shape and packing of the surfactant molecules. |

| Shape and Morphology | Describes the geometric form of the aggregate (e.g., spherical, ellipsoidal, cylindrical). | Influences the rheological properties and application of the surfactant solution. |

| Hydration of Headgroups | The extent to which water molecules surround the hydrophilic headgroups. | Affects the stability and interfacial properties of the micelle. |

| Conformation of Alkyl Chains | The arrangement and flexibility of the hydrophobic tails within the micelle core. | Impacts the packing density and fluidity of the micellar core. |

Experimental studies on a series of n-alkyltriphenylphosphonium bromides have provided thermodynamic data on their micellization, which can serve as a benchmark for future computational studies researchgate.net. These studies show that the stability of the micelles is controlled by both enthalpy and entropy changes during formation researchgate.net.

Adsorption Mechanisms at Material Surfaces

The interaction of dodecyl(triphenyl)phosphanium chloride with material surfaces is crucial for its applications in areas such as catalysis, lubrication, and as a phase-transfer agent. The adsorption mechanism can be investigated using computational methods like Density Functional Theory (DFT) for static, detailed electronic-level understanding, and Molecular Dynamics (MD) for dynamic adsorption processes.

Specific computational studies on the adsorption of dodecyl(triphenyl)phosphanium chloride on various material surfaces are limited. However, general principles derived from studies of similar phosphonium-based ionic liquids and organic molecules on surfaces can provide a foundational understanding. The adsorption process is governed by a combination of interactions between the surfactant, the surface, and the solvent.

Key interactions influencing the adsorption of dodecyl(triphenyl)phosphanium chloride on a material surface include:

Electrostatic Interactions: The positively charged triphenylphosphonium headgroup can interact strongly with negatively charged surfaces (e.g., silica (B1680970), clays). The nature and magnitude of this interaction depend on the surface charge density and the dielectric constant of the medium.

Van der Waals Interactions: The hydrophobic dodecyl chain and the phenyl groups of the headgroup can interact with the surface via weaker van der Waals forces. These interactions are particularly significant on nonpolar or hydrophobic surfaces.

Hydrogen Bonding: While the triphenylphosphonium cation itself is not a strong hydrogen bond donor, it can influence the hydrogen bonding network of water at the interface. The chloride counter-ion can also participate in hydrogen bonding.

Hydrophobic Effect: In aqueous solutions, the hydrophobic dodecyl tail will tend to move away from the water and adsorb onto a surface, particularly if the surface is also hydrophobic.

The table below outlines the expected primary adsorption mechanisms on different types of material surfaces.

| Surface Type | Primary Adsorption Mechanisms | Expected Orientation of Dodecyl(triphenyl)phosphanium cation |

| Negatively Charged Hydrophilic (e.g., Silica at neutral/high pH) | Electrostatic attraction between the phosphonium headgroup and the negatively charged surface sites (e.g., deprotonated silanol groups). | The cationic headgroup is oriented towards the surface, with the hydrophobic tail extending into the solution. At higher concentrations, a bilayer may form. |

| Positively Charged Hydrophilic (e.g., Alumina at low pH) | Adsorption is generally unfavorable due to electrostatic repulsion. Adsorption may occur via the counter-ion or through van der Waals interactions of the alkyl chain if the surface charge is low. | Orientation is less defined and adsorption is weaker. |

| Hydrophobic (e.g., Graphene, Modified Silica) | Hydrophobic interactions between the dodecyl tail and the surface. Van der Waals interactions between the phenyl groups and the surface. | The alkyl tail and potentially the phenyl rings lie flat on the surface to maximize contact. |

| Metal Surfaces | Complex interactions involving electrostatic forces (image charges) and potential d-orbital interactions with the phenyl rings. | The orientation can be complex and depends on the specific metal and surface crystal face. |

Studies on phosphonium ionic liquids immobilized on silica have shown that the organic cations can form a protective hydrophobic film on the surface, which can alter the surface properties, for instance, by reducing water vapor adsorption mdpi.com. This suggests a strong interaction and coverage of the silica surface by the phosphonium cations. Computational studies on the adsorption of organic molecules on clay minerals also highlight the importance of electrostatic interactions and coordination with surface cations in the adsorption mechanism nih.govresearchgate.netmdpi.comtamu.eduresearchgate.net.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural verification of Dodecyl(triphenyl)phosphanium chloride, providing detailed information about its covalent framework and electronic properties.

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of Dodecyl(triphenyl)phosphanium chloride in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The spectrum of Dodecyl(triphenyl)phosphanium chloride is characterized by distinct regions. The signals for the 15 protons of the three phenyl groups typically appear as complex multiplets in the downfield aromatic region (approximately 7.5–8.0 ppm). The protons of the long dodecyl chain appear in the upfield aliphatic region. The methylene (B1212753) group protons adjacent to the positively charged phosphorus atom are deshielded and resonate further downfield compared to the other methylene groups of the alkyl chain. The terminal methyl group of the dodecyl chain typically shows a triplet at the most upfield position (around 0.8-0.9 ppm).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For Dodecyl(triphenyl)phosphanium chloride, signals corresponding to the aromatic carbons of the phenyl rings are observed in the 118–136 ppm range. rsc.org The carbons of the dodecyl chain are found in the aliphatic region of the spectrum. Similar to ¹H NMR, the carbon atom directly bonded to the phosphorus is shifted downfield.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonium (B103445) salts. Dodecyl(triphenyl)phosphanium chloride exhibits a single, sharp resonance in its proton-decoupled ³¹P NMR spectrum, characteristic of the tetracoordinate phosphonium cation. wikipedia.org The typical chemical shift for similar triphenylalkylphosphonium salts is in the range of +22 to +25 ppm (relative to 85% H₃PO₄). rsc.orgacadiau.ca

Table 1: Representative NMR Spectroscopic Data for Dodecyl(triphenyl)phosphanium Cation

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.5 - 8.0 | Multiplet | Phenyl protons (Ar-H) |

| 3.2 - 3.6 | Multiplet | Methylene protons adjacent to P (P-CH₂) | |

| 1.2 - 1.7 | Multiplet | Methylene protons of alkyl chain (-(CH₂)₁₀-) | |

| 0.8 - 0.9 | Triplet | Terminal methyl protons (-CH₃) | |

| ¹³C | 130 - 136 | Singlet | Aromatic carbons (Ar-C) |

| 118 - 120 | Singlet | Aromatic ipso-carbon (P-C) | |

| 20 - 35 | Singlet | Alkyl carbons (-CH₂-) | |

| 14 | Singlet | Terminal methyl carbon (-CH₃) |

| ³¹P | ~ +24 | Singlet | Phosphonium center (P⁺) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the compound.

Infrared (IR) Spectroscopy: The IR spectrum of Dodecyl(triphenyl)phosphanium chloride displays characteristic absorption bands corresponding to its constituent parts. Aromatic C-H stretching vibrations of the phenyl groups are observed above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the dodecyl chain appear just below 3000 cm⁻¹. Vibrations associated with the aromatic carbon-carbon double bonds (C=C) are typically found in the 1450-1600 cm⁻¹ region. A key feature for phosphonium salts is the P⁺-C (phenyl) vibration, which gives rise to characteristic peaks, often observed around 1440 cm⁻¹ and 1110 cm⁻¹. researchgate.net

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is dominated by the electronic transitions within the phenyl groups. The compound exhibits strong absorptions in the UV region, typically below 300 nm, which are attributed to π → π* transitions of the aromatic rings. The presence of the chloride anion generally does not significantly influence the absorption spectrum in this region. researchgate.net

Table 2: Characteristic IR Absorption Bands for Dodecyl(triphenyl)phosphanium Chloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic (Phenyl) |

| < 3000 | C-H Stretch | Aliphatic (Dodecyl) |

| 1580 - 1600 | C=C Stretch | Aromatic Ring |

| ~ 1440 | P⁺-C Stretch | P⁺-Phenyl |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of the Dodecyl(triphenyl)phosphanium cation.

Electrospray ionization (ESI) is a soft ionization technique ideally suited for the analysis of pre-charged, non-volatile species like phosphonium salts. youtube.comnih.gov In positive-ion mode ESI-MS, the Dodecyl(triphenyl)phosphanium chloride solution is nebulized, and the solvent is evaporated to produce gaseous ions. The mass analyzer then detects the intact Dodecyl(triphenyl)phosphanium cation, [C₃₀H₄₀P]⁺. The analysis directly provides the mass-to-charge ratio (m/z) of the cation, which, for a singly charged ion, is equal to its molecular mass. The theoretical monoisotopic mass of the [C₃₀H₄₀P]⁺ cation is approximately 431.287 Da. nih.gov

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure of the cation by inducing fragmentation and analyzing the resulting product ions. nih.gov For the Dodecyl(triphenyl)phosphanium cation, collision-induced dissociation (CID) would likely lead to several predictable fragmentation pathways:

Loss of Neutral Phenyl Groups: Cleavage of the phosphorus-carbon bond can result in the loss of a neutral benzene (B151609) molecule (C₆H₆) or a phenyl radical.

Cleavage of the Dodecyl Chain: The most common fragmentation pathway for alkylphosphonium salts involves the cleavage of the alkyl chain. This can occur via a charge-remote fragmentation process, leading to the loss of neutral alkenes. For example, the loss of dodecene (C₁₂H₂₄) would result in a triphenylphosphine (B44618) fragment ion [PPh₃]⁺ or its protonated form.

Fragmentation along the Alkyl Chain: Stepwise loss of smaller neutral fragments (e.g., ethylene, propylene) from the dodecyl chain can also occur, leading to a series of smaller fragment ions.

Analysis of these fragmentation patterns provides unambiguous confirmation of the connectivity of the phenyl and dodecyl groups to the central phosphorus atom. researchgate.net

Morphological and Microstructural Analysis

While spectroscopic and spectrometric techniques define the molecular structure, methods like X-ray crystallography are used to determine the three-dimensional arrangement of ions in the solid state. For phosphonium salts, single-crystal X-ray diffraction can reveal precise bond lengths, bond angles, and the crystal packing arrangement of the Dodecyl(triphenyl)phosphanium cations and chloride anions. nih.gov Such studies on similar long-chain phosphonium salts show that the solid-state structure is often influenced by van der Waals interactions between the long alkyl chains and π-stacking interactions between the phenyl rings, leading to ordered, layered structures.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) of Modified Surfaces

The characterization of surfaces modified with dodecyl(triphenyl)phosphonium chloride is crucial for understanding the morphology, topography, and spatial distribution of the phosphonium salt on a substrate. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful, complementary techniques for this purpose. researchgate.net

AFM, on the other hand, generates a three-dimensional topographical map of the surface with nanoscale resolution by scanning a sharp probe over the sample. researchgate.net Unlike SEM, AFM can provide quantitative data on surface roughness and feature heights. researchgate.net This is particularly valuable for characterizing thin films or self-assembled monolayers of dodecyl(triphenyl)phosphonium chloride. For example, AFM has been used to verify the formation of larger aggregates of compounds during processing, a task it is well-suited for due to its high vertical resolution. researchgate.net When used to analyze surfaces modified with dodecyl(triphenyl)phosphonium chloride, AFM can detail the packing of the molecules, the height of the adsorbed layer, and calculate key surface roughness parameters. researchgate.net

Research findings on analogous surface modification studies demonstrate the utility of these techniques. Chemical modification of polymer films, for example, shows distinct changes in surface morphology and roughness when analyzed by AFM. researchgate.net The initial smooth surface of a polymer can exhibit new granular structures or increased roughness after modification, which is quantifiable through AFM analysis.

Below is a data table representing typical results from an AFM analysis of a silicon wafer surface before and after modification with dodecyl(triphenyl)phosphonium chloride.

| Parameter | Unmodified Silicon Wafer | Modified Silicon Wafer | Description |

|---|---|---|---|

| Average Roughness (Ra) | 0.2 nm | 1.5 nm | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. |

| Root Mean Square Roughness (Rq) | 0.3 nm | 2.1 nm | The root mean square average of height deviations taken from the mean image data plane. |

| Maximum Height (Rmax) | 1.8 nm | 15.4 nm | The difference in height between the highest and lowest points on the surface. |

Dynamic Light Scattering (DLS) for Aggregate Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles or molecules in suspension. wikipedia.org It is particularly effective for characterizing the formation and size of aggregates or micelles of dodecyl(triphenyl)phosphonium chloride in solution. The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. usp.org

These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations. usp.orgnih.gov A digital correlator measures these intensity changes, and the resulting data is used to calculate the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter (d.H) is then determined using the Stokes-Einstein equation. usp.org